molecular formula C7H11N3O B12352975 2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B12352975
M. Wt: 153.18 g/mol
InChI Key: SEYZIVSSPQMSPX-UHFFFAOYSA-N
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Description

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring. The presence of a methyl group at the 2-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-pyrazine with hydrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrazine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which imparts different chemical properties.

    Pyrazolo[1,5-a]pyrimidines: These are purine analogues with applications in medicinal chemistry.

Uniqueness

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H11N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-3,5-6,9H,4H2,1H3,(H,8,11)

InChI Key

SEYZIVSSPQMSPX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(=O)NC=CN2N1

Origin of Product

United States

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